molecular formula C19H20N2O4 B2731807 4-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)phenyl acetate CAS No. 1903575-68-7

4-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)phenyl acetate

Cat. No.: B2731807
CAS No.: 1903575-68-7
M. Wt: 340.379
InChI Key: RHPRJBIIIRVYAI-UHFFFAOYSA-N
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Description

4-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)phenyl acetate is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and an acetate group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)phenyl acetate typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the pyridine ring. The pyrrolidine ring can be synthesized through various methods, including ring construction from cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings . The pyridine ring is then introduced through a coupling reaction, such as the Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)phenyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The specific conditions for each reaction will depend on the desired transformation and the stability of the compound under those conditions.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol or an alkane. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

4-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)phenyl acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)phenyl acetate will depend on its specific biological targetThis could involve binding to the active site of an enzyme, blocking a receptor, or altering the conformation of a protein to affect its function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine and pyridine derivatives, such as pyrrolidine-2,5-dione and pyrrolopyrazine derivatives . These compounds share structural features with 4-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)phenyl acetate and may have similar biological activities.

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and its potential for diverse chemical reactivity

Properties

IUPAC Name

[4-[3-(6-methylpyridin-2-yl)oxypyrrolidine-1-carbonyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-13-4-3-5-18(20-13)25-17-10-11-21(12-17)19(23)15-6-8-16(9-7-15)24-14(2)22/h3-9,17H,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHPRJBIIIRVYAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(C2)C(=O)C3=CC=C(C=C3)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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